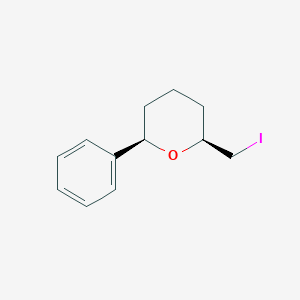

(2S,6R)-2-(Iodomethyl)-6-phenyltetrahydro-2H-pyran

CAS No.:

Cat. No.: VC17489162

Molecular Formula: C12H15IO

Molecular Weight: 302.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15IO |

|---|---|

| Molecular Weight | 302.15 g/mol |

| IUPAC Name | (2S,6R)-2-(iodomethyl)-6-phenyloxane |

| Standard InChI | InChI=1S/C12H15IO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+/m0/s1 |

| Standard InChI Key | MKHUMYIXWHMDNS-NWDGAFQWSA-N |

| Isomeric SMILES | C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CI |

| Canonical SMILES | C1CC(OC(C1)C2=CC=CC=C2)CI |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of (2S,6R)-2-(iodomethyl)-6-phenyltetrahydro-2H-pyran consists of a tetrahydropyran ring, a partially saturated derivative of pyran with two double bonds reduced. The iodomethyl group (-CH₂I) at C2 introduces a heavy halogen atom, enhancing polarizability and leaving-group potential in substitution reactions. The phenyl group at C6 contributes aromaticity and lipophilicity, which may influence binding interactions in biological systems or material matrices.

The stereochemistry at C2 (S configuration) and C6 (R configuration) is critical for dictating the molecule’s three-dimensional shape. This configuration arises from the specific synthetic pathway employed, often involving chiral precursors or asymmetric catalysis. The isomeric SMILES string C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CI explicitly denotes the absolute configurations at these centers.

Comparative Analysis with Structural Analogs

A key structural analog, (2S,6R)-2-(iodomethyl)-6-(p-tolyl)tetrahydro-2H-pyran, replaces the phenyl group with a p-tolyl moiety. This substitution increases molecular weight slightly (316.18 g/mol vs. 302.15 g/mol) and enhances hydrophobicity due to the methyl group on the aromatic ring. Such modifications are often explored to tune solubility or binding affinity in drug discovery.

| Property | (2S,6R)-2-(Iodomethyl)-6-phenyltetrahydro-2H-pyran | (2S,6R)-2-(Iodomethyl)-6-(p-tolyl)tetrahydro-2H-pyran |

|---|---|---|

| Molecular Formula | C₁₂H₁₅IO | C₁₃H₁₇IO |

| Molecular Weight (g/mol) | 302.15 | 316.18 |

| IUPAC Name | (2S,6R)-2-(iodomethyl)-6-phenyloxane | (2S,6R)-2-(iodomethyl)-6-(p-tolyl)oxane |

| Key Functional Groups | Iodomethyl, phenyl | Iodomethyl, p-tolyl |

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (2S,6R)-2-(iodomethyl)-6-phenyltetrahydro-2H-pyran typically begins with the preparation of a tetrahydropyran precursor. One approach involves the cyclization of a diol or epoxide intermediate under acidic conditions to form the pyran ring. For example, a diol such as 5-phenylpentane-1,2-diol may undergo cyclization via treatment with a Lewis acid like BF₃·OEt₂, followed by iodination at the C2 position using methyl iodide (CH₃I) in the presence of a silver salt (e.g., AgOTf) to install the iodomethyl group .

Stereochemical Control

Achieving the desired (2S,6R) configuration requires chiral auxiliaries or catalysts. Asymmetric hydrogenation of a diketone precursor using a ruthenium-BINAP catalyst system has been reported for related tetrahydropyrans, yielding enantiomeric excesses >95% . Alternatively, enzymatic resolution of racemic mixtures may isolate the target stereoisomer, though this method is less common for iodinated compounds due to potential halogen-induced enzyme inhibition.

Purification and Characterization

Post-synthesis purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). The iodomethyl group’s polarizability necessitates careful solvent selection to avoid decomposition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, confirms regiochemistry and stereochemistry. For instance:

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.15–3.95 (m, 2H, H-2 and H-6), 3.30 (dd, J = 11.2 Hz, 1H, H-1), 2.85 (dt, J = 4.8 Hz, 1H, H-5), 2.45–2.30 (m, 2H, CH₂I).

-

¹³C NMR (CDCl₃): δ 137.8 (C-6 aromatic), 128.5–126.2 (aromatic carbons), 78.4 (C-2), 72.1 (C-6), −5.2 (CH₂I).

Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 302.15, with a characteristic isotopic pattern due to iodine’s natural abundance (¹²⁷I, 100%).

Reactivity and Functionalization

Nucleophilic Substitution

The iodomethyl group serves as an excellent leaving group, enabling nucleophilic substitutions. For example, treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C yields the corresponding azidomethyl derivative, a precursor for click chemistry applications. Similarly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids can functionalize the phenyl ring, diversifying the compound’s applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume